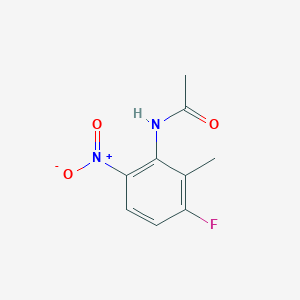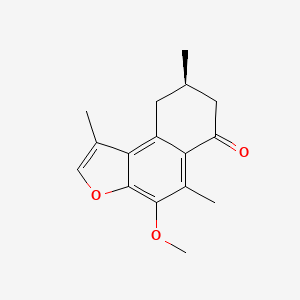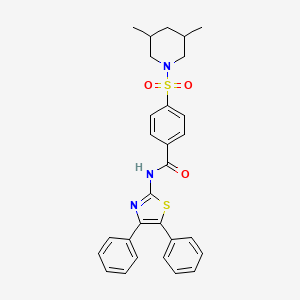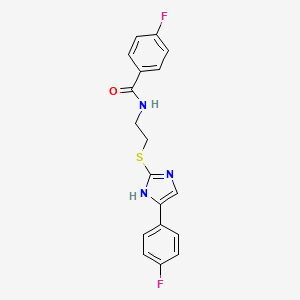![molecular formula C25H23N3O3 B2525563 N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029724-60-4](/img/structure/B2525563.png)
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a compound belonging to the indole family of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . The compound features a benzene ring fused to a pyrrole ring, with various substitutions that contribute to its unique properties .
Vorbereitungsmethoden
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps :
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution reactions: The methoxyphenyl and methylbenzamido groups can be introduced through substitution reactions, using appropriate halogenated precursors and nucleophiles.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors .
Analyse Chemischer Reaktionen
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, inhibiting their activity through hydrogen bonding and other interactions . This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other indole derivatives, such as :
Indole-3-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.
Indole-2-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.
Indole-3-acetic acid: Contains an acetic acid group instead of the carboxamide group.
The uniqueness of this compound lies in its specific substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-11-13-17(14-12-16)24(29)28-22-19-8-4-5-9-20(19)27-23(22)25(30)26-15-18-7-3-6-10-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNJNZFDCBOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525481.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)


![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)

